molecular formula C12H24N2O2 B2844186 tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate CAS No. 1520880-67-4

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B2844186
CAS No.: 1520880-67-4
M. Wt: 228.336
InChI Key: VPXZKRWMVPGJEQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine. The synthesis can be carried out in a one-pot reaction using mild conditions. For example, the reaction can be performed using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butyl group with the reactivity of the aminomethyl and carboxylate groups. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-14(8-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXZKRWMVPGJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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